Indirubin-3'-monoxime

GSK-3β Kinase Inhibition Selectivity

Indirubin-3'-monoxime (I3MO) is a structurally distinct GSK-3β/CDK inhibitor with >350-fold selectivity over 5-LO, essential for tauopathy and cell cycle research. Unlike indirubin, its oxime moiety ensures unique potency (GSK-3β IC50=22 nM; CDK1/cyclin B IC50=180 nM; CDK5/p25 IC50=100 nM). Validated for FLT3-driven AML studies (FLT3 IC50=79 nM; MV4;11 IC50=30 nM). Quantified HCT-116 activity (IC50=1.37 µM) for SAR benchmarking. ≥98% purity dark red solid, soluble in DMSO. Request bulk pricing.

Molecular Formula C16H11N3O2
Molecular Weight 277.28 g/mol
CAS No. 160807-49-8
Cat. No. B1671880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndirubin-3'-monoxime
CAS160807-49-8
Synonymsindirubin 3'-oxime
indirubin-3'-monoxime
Molecular FormulaC16H11N3O2
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O
InChIInChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H
InChIKeyFQCPPVRJPILDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indirubin-3'-monoxime (CAS 160807-49-8): A Selective GSK-3β and CDK Inhibitor for Research Procurement


Indirubin-3'-monoxime (I3MO, also known as Indirubin-3'-oxime) is a synthetic oxime derivative of the natural bis-indole indirubin. It is characterized as a cell-permeable, ATP-competitive, and reversible inhibitor of glycogen synthase kinase-3β (GSK-3β) and several cyclin-dependent kinases (CDKs) [1]. With a molecular weight of 277.28 g/mol and a purity specification of ≥98% (HPLC), it is a dark red solid that is soluble in DMSO, enabling its use in a variety of in vitro and in vivo research applications .

Indirubin-3'-monoxime: Why Substitution with Parent Indirubin or Other Analogs is Not Supported by Evidence


The substitution of Indirubin-3'-monoxime with the parent compound indirubin or other halogenated derivatives (e.g., 6-bromoindirubin-3'-oxime) is not scientifically or procedurally justifiable without rigorous re-validation. The introduction of the oxime moiety at the 3'-position is not a minor structural change; it fundamentally alters the compound's kinase inhibition profile, selectivity, and potency, as demonstrated in direct comparative assays [1]. Furthermore, the unique dual-inhibitory activity against both GSK-3β and 5-LO (with a >350-fold selectivity window) and its specific anti-mitotic effects are not recapitulated by indirubin alone, making the parent compound an unsuitable alternative for many established research protocols [2].

Quantitative Evidence for the Selection of Indirubin-3'-monoxime: A Head-to-Head and Comparative Profile


Potent and Selective GSK-3β Inhibition vs. 5-Lipoxygenase (5-LO) Activity

Indirubin-3'-monoxime is a potent inhibitor of GSK-3β with an IC50 of 22 nM [1]. It also demonstrates a significant selectivity window by exhibiting a much weaker inhibitory effect on 5-lipoxygenase (5-LO), with an IC50 in the range of 7.8-10 µM [2]. This >350-fold difference in potency is a key differentiator for experiments where minimizing off-target 5-LO inhibition is critical.

GSK-3β Kinase Inhibition Selectivity Alzheimer's Disease

Superior Potency Against FLT3 Kinase Compared to 6-Bromoindirubin-3'-oxime (BIO)

In a direct comparison, Indirubin-3'-oxime (IO) demonstrated significantly greater inhibitory activity against the Fms-like tyrosine kinase 3 (FLT3) than its brominated analog, 6-bromoindirubin-3'-oxime (BIO). IO exhibited an IC50 of 79 nM, while BIO was less potent with an IC50 of 254 nM [1]. This superior FLT3 inhibition also correlated with enhanced growth inhibition in the FLT3-driven MV4;11 acute myeloid leukemia cell line (IC50 = 30 nM for IO vs. 61 nM for BIO) [1].

FLT3 Kinase Inhibition Acute Myeloid Leukemia AML

In Vitro Antiproliferative Activity Against HCT-116 Colorectal Cancer Cells

Indirubin-3'-monoxime inhibits the proliferation of HCT-116 human colorectal cancer cells with an IC50 of 1.37 µM [1]. This activity provides a benchmark for evaluating novel derivatives; for instance, a novel derivative (compound 12a) was shown to be 4.4-fold more potent than the parent compound in the same assay (IC50 = 0.31 µM) [1]. While this demonstrates the potential for improved analogs, it establishes Indirubin-3'-monoxime's own defined level of anti-proliferative activity in this widely used cancer cell line.

Antiproliferative Colorectal Cancer HCT-116 Cancer Research

Differential Inhibition of CDKs: A Distinct Profile vs. Parent Indirubin

Indirubin-3'-monoxime exhibits a selective inhibition profile against various cyclin-dependent kinases (CDKs), which is a key advancement over the parent compound indirubin. It inhibits CDK1/cyclin B with an IC50 of 180 nM, CDK5/p25 with an IC50 of 100 nM, and CDK2/cyclin E with an IC50 of 250 nM [1]. In contrast, the parent compound indirubin is a less potent and less selective CDK inhibitor, making the monoxime derivative a superior tool for probing CDK-specific biology [2].

CDK Inhibition Cyclin-Dependent Kinases Cell Cycle Kinase Profiling

Solubility and Solution Stability for In Vitro Experimental Workflows

Indirubin-3'-monoxime exhibits high solubility in DMSO, a crucial property for preparing concentrated stock solutions for in vitro assays. Reported solubility values include 53 mg/mL (approx. 191 mM) and 55 mg/mL (approx. 198 mM) at 25°C . Furthermore, stock solutions in DMSO are reported to be stable for up to 6 months when stored at -20°C . In contrast, the related derivative 6-bromoindirubin-3'-oxime (BIO) is noted for having lower solubility, which has driven the development of more soluble analogs .

Solubility DMSO Assay Preparation Compound Handling

Validated Research Applications for Indirubin-3'-monoxime Based on Quantitative Evidence


Investigating GSK-3β-Dependent Tau Phosphorylation in Neurodegenerative Disease Models

Given its potent and selective inhibition of GSK-3β (IC50 = 22 nM) and its demonstrated ability to prevent tau phosphorylation both in vitro and in vivo at Alzheimer's disease-specific sites, Indirubin-3'-monoxime is an ideal chemical probe for studying the role of GSK-3β in tauopathy models [1]. The >350-fold selectivity over 5-LO (IC50 = 7.8-10 µM) is a crucial advantage, minimizing confounding effects on leukotriene signaling pathways during these investigations [2].

Probing Cell Cycle Regulation via CDK Inhibition

Indirubin-3'-monoxime is a potent and characterized inhibitor of specific CDK complexes, including CDK1/cyclin B (IC50 = 180 nM) and CDK5/p25 (IC50 = 100 nM) [1]. This defined inhibition profile makes it a valuable tool for inducing and studying G2/M cell cycle arrest in various cell lines. It has been shown to reversibly arrest asynchronous HBL-100 cells in G2 and induce endoreplication, providing a robust model for studying mitotic regulation and cell cycle checkpoints [3].

Evaluating FLT3 Signaling in Hematological Malignancies

The direct evidence of potent FLT3 inhibition (IC50 = 79 nM) and preferential growth inhibition of FLT3-driven AML cell lines (MV4;11 IC50 = 30 nM) over wild-type cells (RS4;11) positions Indirubin-3'-monoxime as a relevant chemical tool for probing FLT3-dependent signaling pathways and cell survival mechanisms in leukemia research [1]. Its superior potency over the 6-bromo analog (BIO, IC50 = 254 nM) makes it the preferred choice for these studies.

Use as a Benchmark in Medicinal Chemistry and SAR Studies

Indirubin-3'-monoxime serves as a well-characterized parent compound for structure-activity relationship (SAR) studies. Its defined activity against HCT-116 colorectal cancer cells (IC50 = 1.37 µM) provides a quantitative benchmark for evaluating the performance of newly synthesized derivatives, allowing for direct comparison of cellular potency improvements, as demonstrated in the development of novel analogs with sub-micromolar activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indirubin-3'-monoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.